4-(4-Methoxybenzyloxy)cyclohexanone
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Overview
Description
4-(4-Methoxybenzyloxy)cyclohexanone is an organic compound with the molecular formula C14H18O3. It is characterized by a cyclohexanone core substituted with a 4-methoxybenzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyloxy)cyclohexanone typically involves the reaction of 4-methoxybenzyl alcohol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of cyclohexanone. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. Catalysts like palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
4-(4-Methoxybenzyloxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyloxy)cyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a similar cyclohexanone core but lacking the methoxybenzyloxy group.
4-Methoxybenzyl Alcohol: Shares the methoxybenzyloxy group but lacks the cyclohexanone core.
4-(4-Hydroxybenzyloxy)cyclohexanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxybenzyloxy)cyclohexanone is unique due to its combination of a cyclohexanone core and a methoxybenzyloxy group. This structure imparts specific reactivity and properties that are not present in simpler analogs. The presence of the methoxy group can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
181634-04-8 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-3,6-7,14H,4-5,8-10H2,1H3 |
InChI Key |
ZYQOCMKVPRCKSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCC(=O)CC2 |
Origin of Product |
United States |
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